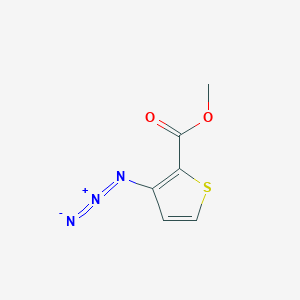

Methyl 3-azidothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-azidothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H5N3O2S and a molecular weight of 183.19 . It is used in various fields of research .

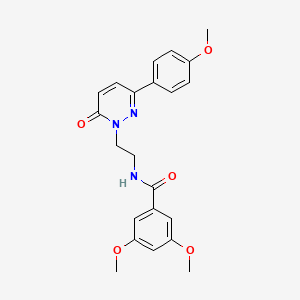

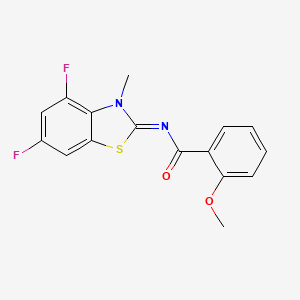

Molecular Structure Analysis

The molecular structure of “Methyl 3-azidothiophene-2-carboxylate” is characterized by a carboxyl functional group, CO2H, attached to a thiophene ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-azidothiophene-2-carboxylate” are not available, it’s worth noting that related compounds like “Methyl-3-aminothiophene-2-carboxylate” participate in various inter- and intra-interactions, as suggested by experimental and calculation results .Physical And Chemical Properties Analysis

“Methyl 3-azidothiophene-2-carboxylate” has a molecular weight of 183.19 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Pharmaceutical Products

“Methyl-3-aminothiophene-2-carboxylate” (MATC), a structurally similar compound to “Methyl 3-azidothiophene-2-carboxylate”, is a significantly important intermediate in pharmaceutical products . It has been used in the synthesis of various drugs, including:

- Anti-hypertensives

- Antitumors

- Anti-HIV-1 integrase

- Human cytomegalovirus inhibitors

- Hepatitis C virus inhibitors

- Xa factor inhibitors

- Antineoplastic PAK4 activase inhibitors

- Phosphatidylinositol 3-kinase PI3K inhibitors

- Antithrombotic activity drugs

Agrochemical Products

MATC is also a key starting material in agrochemical products, providing herbicidal protection .

Organic Synthesis

MATC is a key intermediate in organic synthesis . It’s likely that “Methyl 3-azidothiophene-2-carboxylate” could have similar applications.

Dyes and Pesticides

MATC is used in the production of dyes and pesticides . “Methyl 3-azidothiophene-2-carboxylate” might also be used in these fields due to its structural similarity.

Crystal Structure Studies

The crystal structure of MATC has been studied using single crystal X-ray diffraction analysis . This kind of research can provide valuable information about the properties of the compound, which can be useful in various scientific fields.

Anti-inflammatory Agents

“Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate”, another structurally related compound, has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-azidothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-11-6(10)5-4(8-9-7)2-3-12-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEVGCKRQWDCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2734469.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2734476.png)

![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2734491.png)